![molecular formula C15H17ClN2O B5677444 1-(3-chlorophenyl)-4-(3-furylmethyl)piperazine](/img/structure/B5677444.png)
1-(3-chlorophenyl)-4-(3-furylmethyl)piperazine
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Overview
Description
1-(3-chlorophenyl)-4-(3-furylmethyl)piperazine is a chemical compound that has been explored for various applications in the field of chemistry and pharmacology. Its structure consists of a piperazine ring substituted with a 3-chlorophenyl group and a 3-furylmethyl group, which contribute to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of chloroaniline derivatives with various alkylating agents. For instance, one method for synthesizing a closely related compound involves reacting 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride, followed by alkylation with 1-bromo-3-chloropropane, yielding a compound with similar structural features. The overall yield for such processes varies, indicating the efficiency and effectiveness of the synthesis route used (S. Mai, 2005).
Molecular Structure Analysis
Structural and electronic properties of related compounds have been thoroughly analyzed using various methods such as X-ray crystallography and density functional theory (DFT). These analyses reveal the crystal system, point group, and other electronic parameters crucial for understanding the compound's behavior in different environments. For example, a study demonstrated the monoclinic crystal system of a structurally similar compound, providing insights into its stability and reactivity (Muzzaffar A Bhat et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 1-(3-chlorophenyl)-4-(3-furylmethyl)piperazine derivatives often involves interactions with various reagents to produce new compounds with potential biological activities. Studies have detailed reactions such as reductive amination and hydrolysis to synthesize compounds with anticancer and antituberculosis properties, highlighting the versatile chemical nature of these substances (S. Mallikarjuna et al., 2014).
properties
IUPAC Name |
1-(3-chlorophenyl)-4-(furan-3-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-14-2-1-3-15(10-14)18-7-5-17(6-8-18)11-13-4-9-19-12-13/h1-4,9-10,12H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSWZAZURSVLQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=COC=C2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-(furan-3-ylmethyl)piperazine |
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